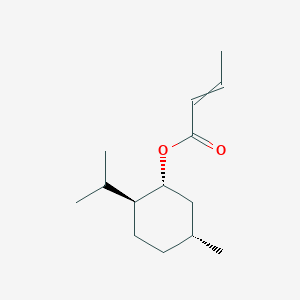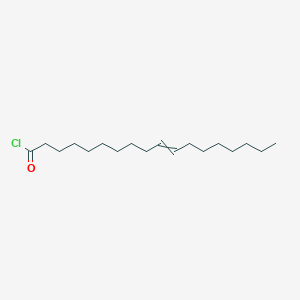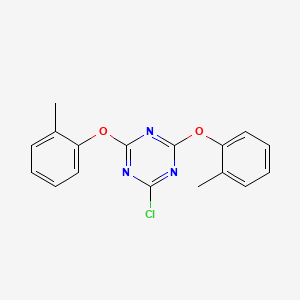![molecular formula C20H15Cl2NO4S2 B14506832 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] CAS No. 63085-98-3](/img/structure/B14506832.png)
1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] is a complex organic compound characterized by its unique structure, which includes nitro, chloro, and methylsulfanyl groups attached to a phenylene bis(oxy) backbone
準備方法
The synthesis of 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Nitration: Introduction of the nitro group using a nitrating mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Introduction of the chloro groups using chlorine gas or other chlorinating agents.
Methylsulfanylation: Introduction of the methylsulfanyl groups using methylthiol or related reagents.
Bis(oxy) linkage formation: Formation of the bis(oxy) linkage through a reaction involving phenol derivatives and appropriate coupling agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
化学反応の分析
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Coupling Reactions: The bis(oxy) linkage allows for coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like methanol and dichloromethane, and catalysts such as palladium on carbon .
科学的研究の応用
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the chloro groups can undergo nucleophilic substitution, and the methylsulfanyl groups can engage in thiol-related chemistry. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
類似化合物との比較
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] can be compared with similar compounds such as:
1,1’-[1,2-Ethanediylbis(oxy)]bis[2,4,6-tribromobenzene]: Similar bis(oxy) linkage but with bromine substituents.
1,1’-[1,3-Phenylene]bis(2-nitroethanone): Contains nitro groups but lacks the chloro and methylsulfanyl groups.
1,1’-[1,4-Phenylenebis(methylene)]bis(pyridin-1-ium): Features a different aromatic backbone and functional groups
特性
CAS番号 |
63085-98-3 |
|---|---|
分子式 |
C20H15Cl2NO4S2 |
分子量 |
468.4 g/mol |
IUPAC名 |
2,4-bis(2-chloro-4-methylsulfanylphenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C20H15Cl2NO4S2/c1-28-13-4-7-18(15(21)10-13)26-12-3-6-17(23(24)25)20(9-12)27-19-8-5-14(29-2)11-16(19)22/h3-11H,1-2H3 |
InChIキー |
XXYYJRYTHYEGMX-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)SC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)


![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)



![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)




